N-(2-amino-4-methylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJRVPVZADJOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317432 | |
| Record name | N-(2-amino-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53476-34-9 | |
| Record name | N-(2-Amino-4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53476-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 315540 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053476349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53476-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-amino-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Amide Chemistry and Aniline Derivatives
The chemical identity of N-(2-amino-4-methylphenyl)acetamide is intrinsically linked to two fundamental classes of organic compounds: amides and aniline (B41778) derivatives.
Amide Characteristics
Amides are defined by the presence of a carbonyl group bonded to a nitrogen atom. This functional group is exceptionally stable due to resonance, which delocalizes the nitrogen's lone pair of electrons and creates a partial double bond character between the carbon and nitrogen. numberanalytics.com This stability makes the amide bond a reliable linkage in the backbone of many synthetic and biological molecules. numberanalytics.com
The amide group in this compound can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). numberanalytics.com This property influences its physical characteristics, such as melting point and solubility, and its interactions with other molecules. The reactivity of the amide group is centered on the carbonyl carbon, which is susceptible to nucleophilic attack, and the nitrogen atom.
Aniline Derivative Framework
This compound is also classified as an aniline derivative. Aniline is a primary aromatic amine consisting of a phenyl group attached to an amino group. The amino group in aniline and its derivatives significantly influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions.
In this compound, the presence of the amino group (-NH2) and the acetamido group (-NHCOCH3) on the same benzene (B151609) ring directs the position of further chemical modifications. The amino group is a strong activating group, while the acetamido group is a moderately activating group, both directing incoming electrophiles to the ortho and para positions.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Diffraction Crystallography of N-(2-amino-4-methylphenyl)acetamide and its Analogues
The molecular structure of N-arylacetamides is characterized by a nearly planar acetamide (B32628) group. However, this group is often twisted with respect to the phenyl ring. In the case of N-(2-methylphenyl)acetamide, the acetamide unit is slightly twisted from the plane of the 2-methylphenyl substituent. researchgate.net The conformation of the N-H bond is observed to be anti to the ortho-methyl group in the crystal structure. researchgate.net For N-methyl-N-(2-methylphenyl)acetamide, the nitrogen atom and the methyl group are almost coplanar with the benzene (B151609) ring. nih.gov
In a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is significantly twisted out of the phenyl plane, forming a dihedral angle of approximately 47.24°. iucr.org This significant torsion is attributed to steric hindrance from the ortho substituents. iucr.org A similar, though likely less pronounced, twist can be anticipated for this compound due to the presence of the ortho-amino group.
The bond lengths and angles in these acetamide derivatives generally fall within normal ranges. nih.gov Key geometric parameters for acetamide itself have been experimentally determined, providing a baseline for comparison. nist.gov
Table 1: Selected Experimental Bond Lengths and Angles for Acetamide
| Parameter | Value |
|---|---|
| C-C Bond Length | 1.5190 Å |
| C-N Bond Length | 1.3800 Å |
| C=O Bond Length | 1.2200 Å |
| N-H Bond Length | 1.022 Å |
| C-C-N Angle | 115.1° |
| C-C=O Angle | 122.9° |
| N-C=O Angle | 121.994° |
Data sourced from the Computational Chemistry Comparison and Benchmark DataBase. nist.gov
Hydrogen bonding is a dominant feature in the crystal packing of N-arylacetamides. In the crystal structure of N-(2-methylphenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds. researchgate.net Similarly, in N-methyl-N-(2-methylphenyl)acetamide, intermolecular C—H···O hydrogen bonds contribute to a three-dimensional network that stabilizes the crystal structure. nih.gov
For more complex analogs like N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a layered structure is formed through a combination of N—H···O and N—H···N hydrogen bonds, supplemented by C—H···π interactions. iucr.orgnih.gov In another example, 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by N—H···O hydrogen bonds to form infinite chains, which are further organized into ribbons by Cl···O short contacts. researchgate.net Given the presence of both an amino group (-NH2) and an acetamide group (-NHC(O)CH3), this compound is expected to form extensive hydrogen-bonding networks, with the amino and amide protons acting as donors and the carbonyl oxygen and amino nitrogen acting as acceptors.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, this analysis revealed that the most significant contributions to crystal packing come from H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) contacts. iucr.orgnih.gov
In the case of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld analysis also highlighted the importance of H···H, H···Cl/Cl···H, H···C/C···H, H···O/O···H, and H···S/S···H contacts. nih.gov The shape-index plot for this compound confirmed the presence of π–π stacking interactions. nih.gov For this compound, a similar analysis would likely show a high percentage of H···H, H···O, and H···N contacts, reflecting the strong hydrogen-bonding capabilities of the molecule. The analysis would also elucidate any potential π–π stacking interactions involving the phenyl rings.
Comprehensive Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. mdpi.com
The FTIR and Raman spectra of N-arylacetamides show characteristic bands corresponding to the vibrations of their functional groups. For acetamide and its derivatives, key vibrational modes include:
N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹. In solid-state spectra of N-methylacetamide complexes, the amide A band (N-H stretch) is sensitive to hydrogen bonding. researchgate.net For 2-azido-N-(4-methylphenyl)acetamide, the N-H amide stretch appears at 3254 cm⁻¹. nih.gov
C=O stretching (Amide I band): This is a strong absorption usually found between 1630 and 1680 cm⁻¹. For 2-chloro-N-(2-methoxyphenyl)acetamide, the C=O amide stretch is at 1671 cm⁻¹. researchgate.net In 2-azido-N-(4-methylphenyl)acetamide, it is located at 1660 cm⁻¹. nih.gov
N-H bending (Amide II band) and C-N stretching (Amide III band): The Amide II band is typically found near 1550 cm⁻¹, while the Amide III band is more complex and appears at lower wavenumbers.
C-H stretching: Aromatic C-H stretches are generally seen above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. nih.gov
Aromatic C=C stretching: These vibrations usually occur in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Characteristic IR Absorption Bands for N-Arylacetamide Analogs
| Functional Group Vibration | Typical Wavenumber (cm⁻¹) | Example Compound | Reference |
|---|---|---|---|
| N-H Stretch (Amide) | 3254 | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| N-H Stretch | 3375 | 2-chloro-N-(2-methoxyphenyl)acetamide | researchgate.net |
| C-H Stretch (Aromatic) | 3073 | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| C-H Stretch (Aliphatic) | 2961 | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| C=O Stretch (Amide I) | 1660 | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| C=O Stretch (Amide I) | 1671 | 2-chloro-N-(2-methoxyphenyl)acetamide | researchgate.net |
| C=C Stretch (Aromatic) | 1600 | 2-chloro-N-(2-methoxyphenyl)acetamide | researchgate.net |
The positions and intensities of vibrational bands are directly correlated with the molecular structure, including bond strengths and intermolecular interactions. For instance, the frequency of the N-H stretching vibration is a sensitive indicator of hydrogen bonding; stronger hydrogen bonds lead to a shift to lower wavenumbers (red shift) and band broadening. The Amide I band (C=O stretch) is also affected by hydrogen bonding, though to a lesser extent.
Studies on N-phenylamides have shown that rotational isomers (cis and trans) can be distinguished by their vibrational spectra, particularly in the Amide III region. rsc.org While the acetamide group in this compound is expected to be predominantly in the trans conformation, the potential for different rotamers exists. The presence of the amino and methyl groups on the phenyl ring will also influence the electronic distribution and, consequently, the vibrational frequencies of the ring modes. A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral features to specific normal modes of vibration, providing a comprehensive picture of the molecule's dynamic structure. iucr.orgnsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. bldpharm.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C) within a molecule.
The structural confirmation of this compound is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this exact compound are not detailed in the reviewed literature, the expected chemical shifts can be predicted based on established principles and data from analogous structures. nih.gov
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methyl protons, the acetamide methyl protons, and the protons of the amide and amine groups. The aromatic protons would appear as a set of multiplets in the typical aromatic region (approx. 6.5-8.0 ppm). The chemical shifts and coupling patterns would be influenced by the positions of the amino and acetamido substituents on the phenyl ring. The protons of the two methyl groups (the one on the ring and the one from the acetyl group) would appear as sharp singlets, but in different regions of the spectrum. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon (C=O) of the acetamide group is expected to resonate at a significantly downfield shift (approx. 168-172 ppm). The aromatic carbons would generate a pattern of signals in the 110-150 ppm range, with their specific shifts dictated by the electronic effects of the attached substituents. The two methyl carbons would appear at higher field (upfield) regions of the spectrum.
A comprehensive assignment of these signals, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unequivocally confirm the molecular structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents theoretically predicted chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.5 - 7.5 | Complex multiplet pattern expected. |
| Amide Proton (NH) | ¹H | 7.5 - 9.0 | Broad singlet, shift is solvent dependent. |
| Amine Protons (NH₂) | ¹H | 3.5 - 5.0 | Broad singlet, shift is solvent dependent. |
| Phenyl Methyl Protons (Ar-CH₃) | ¹H | 2.2 - 2.4 | Singlet. |
| Acetyl Methyl Protons (C(O)-CH₃) | ¹H | 2.0 - 2.2 | Singlet. |
| Carbonyl Carbon | ¹³C | 168 - 172 | |
| Aromatic Carbons | ¹³C | 110 - 150 | Pattern of 6 signals expected. |
| Phenyl Methyl Carbon (Ar-CH₃) | ¹³C | 20 - 25 | |
| Acetyl Methyl Carbon (C(O)-CH₃) | ¹³C | 23 - 28 |
The molecular structure of this compound, with its ortho-disposed amino and acetamido groups, presents the potential for an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen of the primary amine (-NH₂). NMR spectroscopy is a powerful tool for investigating such interactions in solution.
The presence of an intramolecular hydrogen bond can be detected by monitoring the chemical shift of the NH proton under varying conditions. bldpharm.com For instance, a reduced sensitivity of the NH proton's chemical shift to changes in solvent polarity or temperature, compared to a similar compound lacking this potential bond, can serve as strong evidence. Furthermore, in deuterated solvents like DMSO-d₆, a slower rate of H/D exchange for the amide proton would also indicate its involvement in a hydrogen bond. bldpharm.com
Advanced 2D NMR experiments, such as ¹H,¹⁵N-HMBC (Heteronuclear Multiple Bond Correlation), can provide direct evidence of a hydrogen bond by detecting through-space coupling between the amide proton and the nitrogen atom of the ortho-amino group. While specific studies applying these methods to this compound have not been identified in the reviewed literature, these established techniques represent the definitive approach for such an investigation.
Mass Spectrometric Investigations
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and provide structural information through fragmentation analysis.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is a standard method for the identification and purity assessment of synthesized organic compounds like this compound.
In a typical analysis, the compound is injected into an HPLC system, often using a reversed-phase column (e.g., C18). A gradient of solvents, such as water and acetonitrile, separates the target compound from any impurities, starting materials, or byproducts. The eluent from the HPLC column is then introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI generates gas-phase ions of the analyte, typically protonated molecules [M+H]⁺.
The mass spectrometer then analyzes these ions, providing a precise mass measurement that can confirm the molecular weight of this compound (C₉H₁₂N₂O, molecular weight: 164.21 g/mol ). The presence of a single major peak at the expected retention time and with the correct m/z ratio confirms the identity and high purity of the sample. Any additional peaks would indicate the presence of impurities.
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge. The parameter measured is the Collision Cross Section (CCS), which is a rotationally averaged value representing the ion's shape in the gas phase (measured in square angstroms, Ų).
This technique is particularly powerful for differentiating between isomers, which have identical masses and cannot be distinguished by conventional MS alone. This compound has several structural isomers, such as N-(4-amino-2-methylphenyl)acetamide and N-(3-amino-4-methylphenyl)acetamide. While these isomers have the same molecular weight, their different three-dimensional structures result in distinct CCS values.
Experimentally measured CCS values can be compared against large databases or, increasingly, against computationally predicted values. Machine learning models and other theoretical methods can predict the CCS value for a given chemical structure with high accuracy. For instance, predicted CCS values are available in public databases for structurally similar compounds, demonstrating the applicability of this approach. By comparing the experimental CCS value of an unknown sample with the predicted values for all possible isomers, a confident structural assignment can be made, providing a level of certainty that is often difficult to achieve with LC-MS alone.
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) Calculations for N-(2-amino-4-methylphenyl)acetamide and Related Structures
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying medium-sized organic molecules. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311G(d,p), are frequently employed to calculate a wide array of molecular properties. iucr.org Such calculations have been performed on structures closely related to this compound, providing a robust framework for understanding its intrinsic characteristics.
A critical first step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. Theoretical calculations using DFT can predict bond lengths, bond angles, and dihedral angles. These optimized parameters are then often validated by comparing them against experimental data obtained from techniques like X-ray crystallography.
For instance, in a study on the closely related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the geometry was optimized using the DFT/B3LYP method with a 6–311 G(d,p) basis set. iucr.org The calculated geometric parameters showed good agreement with the experimental values derived from its crystal structure, thus validating the computational model. iucr.orgiucr.org This agreement between theoretical and experimental data provides confidence in the accuracy of the computational approach for predicting the structures of similar molecules.
Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Related Acetamide (B32628) Structure
| Parameter | Experimental Value (Å or °) | Calculated (DFT) Value (Å or °) |
|---|---|---|
| O1—C8 | 1.233 (2) | 1.229 |
| N2—C8 | 1.343 (2) | 1.364 |
| N2—C9 | 1.417 (2) | 1.412 |
| O1—C8—N2 | 124.96 (14) | 124.94 |
| C9—N2—C8 | 126.96 (13) | 128.53 |
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that a molecule is more reactive because it requires less energy to undergo electronic transitions. nih.gov
For the related structure N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations determined the HOMO and LUMO energy levels. iucr.org The analysis revealed that both the HOMO and LUMO are distributed across the entire molecular system. iucr.orgiucr.org The calculated energy gap provides a quantitative measure of the molecule's electronic stability. iucr.orgiucr.org
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface is color-coded to represent different potential values: red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are sites for nucleophilic attack. researchgate.net The color scale typically follows the order red < orange < yellow < green < blue. researchgate.net
In studies of related acetamide derivatives, MEP analysis clearly identifies the reactive sites. iucr.org The most negative regions (red) are generally localized over electronegative atoms, such as the oxygen atom of the carbonyl group, indicating it as the most suitable site for electrophilic interaction. researchgate.netresearchgate.net Conversely, the positive regions (blue) are often found around the hydrogen atoms of the amino group and the aromatic ring, highlighting their hydrogen-donor potential and susceptibility to nucleophilic attack. iucr.orgiucr.org
NBO analysis of molecules containing amide and amino groups typically reveals significant hyperconjugative interactions. These can include delocalization from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals (σ* or π) of adjacent bonds. researchgate.net For example, interactions like n → σ and n → π* lead to intramolecular charge transfer, which stabilizes the molecular system. sphinxsai.comresearchgate.net This analysis is crucial for understanding the electronic delocalization that influences the molecule's structure and reactivity.
DFT calculations are also used to predict spectroscopic data, such as vibrational frequencies (FTIR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule. xisdxjxsu.asia It is a common practice to scale the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and basis set, leading to better agreement with experimental data. nih.gov
Similarly, theoretical calculations of NMR chemical shifts provide valuable support for the interpretation of experimental ¹H and ¹³C NMR spectra. acs.org By predicting the chemical environment of each nucleus, these calculations can confirm the proposed molecular structure and aid in the assignment of complex spectra.
Reactivity and Stability Assessments through Quantum Chemical Descriptors
Beyond FMO analysis, DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity and stability. These global reactivity descriptors are derived from the HOMO and LUMO energies.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A lower hardness value indicates higher reactivity. nih.gov
Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η), where μ is the chemical potential (μ = -χ).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For the analogue N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, these parameters have been calculated, offering a comprehensive picture of its chemical behavior. iucr.org
Table 3: Calculated Quantum Chemical Descriptors
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 5.3130 |
| Electron Affinity (A) | 0.2678 |
| Electronegativity (χ) | 2.7904 |
| Chemical Hardness (η) | 2.5226 |
| Softness (S) | 0.3964 |
| Electrophilicity Index (ω) | 1.5433 |
Compound Index
Fukui Function Analysis for Identifying Electrophilic and Nucleophilic Sites
Fukui functions are essential tools in computational chemistry for identifying the most reactive sites within a molecule. These functions, derived from density functional theory (DFT), quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of sites susceptible to electrophilic or nucleophilic attack.
An electrophile, or electron-loving species, will preferentially attack a site where the electron density increases upon the addition of an electron. masterorganicchemistry.comnih.gov This site is identified by the Fukui function f+. Conversely, a nucleophile, or nucleus-loving species, will target a site that loses electron density when an electron is removed, which is identified by the Fukui function f-. masterorganicchemistry.comnih.gov
In a theoretical analysis of a related compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, visualization of the Fukui functions showed that the f+ values highlight areas where electron density increases after an electron is added, indicating electrophilic sites. researchgate.net The f- function highlights sites where electron density decreases upon electron removal, marking them as nucleophilic centers. researchgate.net For this compound, one would expect the amino group (-NH2) and the nitrogen of the acetamide group to be primary nucleophilic centers due to the presence of lone pairs of electrons. The carbonyl carbon of the acetamide group is an expected electrophilic site.
Further DFT calculations on an isomer, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, provide related electronic property data which helps in understanding its reactivity. nih.gov
Table 1: Calculated Electronic Properties of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
| Property | Value |
|---|---|
| Total Energy (eV) | -21754.8403 |
| E HOMO (eV) | -5.3130 |
| E LUMO (eV) | -0.2678 |
| Energy Gap (ΔE, eV) | 5.0452 |
| Dipole Moment (Debye) | 6.7706 |
| Ionization Potential (I, eV) | 5.3130 |
| Electron Affinity (A, eV) | 0.2678 |
| Electronegativity (χ, eV) | 2.7904 |
| Hardness (η, eV) | 2.5226 |
| Electrophilicity Index (ω) | 1.5433 |
Data sourced from a study on a related isomer. nih.gov
Studies on Polarizability and Hyperpolarizability for Non-linear Optical Properties
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is the non-linear response to a strong electric field, such as that from a laser. Molecules with high hyperpolarizability values are of great interest for non-linear optical (NLO) applications, including frequency conversion and optical switching.
Theoretical studies on related peptide-like structures have shown that modifications such as N-methylation can significantly impact these properties. For a series of amino acid derivatives, N-methylation was found to increase both the polarizability and the dipole moment. rsc.org This suggests that the electronic properties of this compound could be tuned through chemical modification. While specific hyperpolarizability values for this compound are not available in the cited literature, the study of similar molecules like N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN) for NLO applications indicates that this class of compounds is promising for such properties. researchgate.net
Investigation of Solvent Effects on Molecular Properties and Stability
The surrounding solvent can profoundly influence the properties, reactivity, and stability of a molecule. Computational and experimental studies on similar amide-containing molecules demonstrate the importance of solute-solvent interactions.
The choice of solvent can affect crystal growth and morphology. For instance, in the case of N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile, the solvent choice was critical for obtaining large, high-quality single crystals. researchgate.net The thermodynamics of the solute-solvent interactions were investigated to understand these effects better. researchgate.net
Solvent also plays a crucial role in reaction kinetics and conformational stability. A study on the isomerization of a prolyl peptide bond found that the free energy of activation was 1.3 kcal/mol higher in water compared to aprotic solvents. nih.gov This difference was correlated with the solvent's ability to act as a hydrogen-bond donor, rather than just its polarity. nih.gov This highlights that for this compound, which has hydrogen bond donor (-NH2) and acceptor (C=O) sites, protic solvents would be expected to significantly interact with the molecule, affecting its stability and the energy barriers for conformational changes. Furthermore, studies on N-methylated amino acids showed that such modifications can lead to a more negative Gibbs free energy of solvation (ΔGsolv), implying increased solubility in water. rsc.org
Conformational Analysis and Molecular Dynamics Simulations of Acetamide Derivatives
Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to observe these conformational changes over time, offering insights into the molecule's flexibility and its interactions with the environment. nih.gov
For acetamide derivatives, a key conformational feature is the rotation around the amide C-N bond. This bond has a partial double-bond character due to resonance, resulting in a significant rotational barrier. This can lead to the existence of cis and trans isomers. MD simulations of N-methyl acetamide (NMA), a simple model for the peptide bond, have been used to accurately describe the energetics of these isomers and the pathway between them. chemrxiv.org
Mechanistic Explorations of Biological Activity and Structure Activity Relationships Sar
Elucidation of Molecular Targets and Binding Mechanisms
While direct and extensive research specifically on N-(2-amino-4-methylphenyl)acetamide is limited, studies on closely related acetamide (B32628) derivatives provide valuable insights into its potential molecular targets and binding mechanisms.
Research on analogous structures suggests that N-phenylacetamide derivatives can interact with a range of enzymes and receptors. For instance, certain sulfonamide-acetamide derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and a well-known target for antimicrobial and anticancer agents. rsc.org The general structure of N-phenyl-2-(phenyl-amino) acetamide has also been identified as a template for designing inhibitors of Factor VIIa, a serine protease involved in the coagulation cascade. researchgate.net
Furthermore, some acetamide derivatives have been shown to exhibit analgesic properties, potentially through the modulation of cannabinoid receptors or by interacting with enzymes like fatty acid amide hydrolase (FAAH).
The proposed inhibition pathways for acetamide derivatives are as varied as their targets. In the case of DHFR inhibitors, the acetamide moiety, in conjunction with a sulfonamide group, is designed to mimic the binding of the natural substrate, folic acid, thereby blocking the enzyme's active site. rsc.org This inhibition disrupts the synthesis of purines and pyrimidines, essential for DNA replication and cell proliferation, which explains the observed antimicrobial and antitumor activities. rsc.org
For derivatives targeting Factor VIIa, the mechanism involves binding to the active site of the protease, preventing it from participating in the blood coagulation cascade. This anticoagulant activity is highly dependent on the specific substitutions on the phenyl rings. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR studies on its derivatives have highlighted the importance of various structural features.
The nature and position of substituents on the phenyl ring and the acetamide group significantly influence the biological activity of N-phenylacetamide derivatives.
Halogen Groups: The presence of halogen atoms such as chlorine and bromine on the phenyl ring has been shown to enhance the antimicrobial activity of certain N-(substituted phenyl)-2-chloroacetamides. nih.gov For example, derivatives with electron-withdrawing groups like chloro and bromo have demonstrated improved efficacy against various bacterial and fungal strains. nih.gov
Amino and Nitro Groups: The position and nature of nitrogen-containing groups are also critical. For instance, in a series of sulfonamide-acetamide derivatives, a compound with a 4-carboxyphenylamino acetamide moiety showed potent inhibitory activity against human breast carcinoma (MCF-7) cell lines. rsc.org Conversely, the presence of a nitro group can also confer significant biological activity, as seen in related nitro-acetamido-phenol compounds. nih.gov
Azido (B1232118) Groups: The introduction of an azido (N3) group can create a precursor for the synthesis of tetrazole derivatives via click chemistry, a pathway that has been explored for generating compounds with potential pharmacological activities. researchwithnj.com
The following table summarizes the influence of various substituents on the antimicrobial activity of selected acetamide derivatives.
| Compound Type | Substituent | Target Organism | Observed Activity | Reference |
| N-(substituted phenyl)-2-chloroacetamides | 4-Chloro | S. aureus, E. coli, C. albicans | Enhanced antimicrobial activity | nih.gov |
| N-(substituted phenyl)-2-chloroacetamides | 4-Bromo | S. aureus, E. coli, C. albicans | Enhanced antimicrobial activity | nih.gov |
| Sulfonamide-N4-acetamide derivatives | 4-Methoxyphenylamino | A-549 & MCF-7 cancer cell lines | Significant cytotoxic activity | rsc.org |
| Sulfonamide-N4-acetamide derivatives | 4-Carboxyphenylamino | A-549 & MCF-7 cancer cell lines | Significant cytotoxic activity | rsc.org |
Increasing the structural complexity and introducing specific stereochemical features or heterocyclic rings can profoundly impact the bioactivity of this compound derivatives.
Heterocyclic Ring Additions: The incorporation of heterocyclic rings, such as pyrazole, thiazole (B1198619), or coumarin (B35378), into the acetamide scaffold has been a successful strategy for developing compounds with diverse biological activities. For example, coumarin acetamide derivatives have been synthesized and shown to possess antimicrobial properties. Similarly, the addition of a pyrazolylacetamide moiety has been studied for its potential biological applications. The introduction of a thiazole ring has also been explored in the development of new bioactive compounds.
The table below illustrates the impact of adding heterocyclic rings on the biological activity of acetamide derivatives.
| Derivative Class | Added Heterocyclic Ring | Biological Activity | Reference |
| Coumarin acetamide derivatives | Coumarin | Antimicrobial | |
| Pyrazolylacetamide derivatives | Pyrazole | Potential pharmacological activities | |
| Thiazole-containing acetamides | Thiazole | Potential antimicrobial and anticancer |
Computational Molecular Docking for Ligand-Target Interactions
Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. While specific docking studies for this compound are not extensively documented in the available literature, docking simulations of related acetamide derivatives have provided valuable insights.
These studies typically involve docking the acetamide derivatives into the active sites of known biological targets, such as enzymes or receptors. For example, docking studies of sulfonamide-acetamide derivatives with dihydrofolate reductase (DHFR) have helped to elucidate the binding modes and rationalize the observed inhibitory activities. rsc.org The results of such studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
In silico studies of other acetamide derivatives have also been used to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development. rsc.org These computational approaches help in prioritizing compounds for further experimental evaluation and in designing new derivatives with improved pharmacological profiles.
Prediction of Binding Modes, Ligand-Target Stability, and Active Site Interactions
The interaction between a ligand, such as this compound, and its biological target is fundamental to its mechanism of action. In silico molecular docking simulations are pivotal in predicting how these molecules fit into the active site of a target protein. These computational methods calculate the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The stability of this ligand-target complex is often quantified by binding energy, which includes intermolecular energy, internal energy, and torsional energy components. nih.gov
For acetamide derivatives, docking studies have been used to visualize and analyze interactions within protein active sites. For instance, in the context of Sirtuin 2 (SIRT2) inhibition, the stability of the ligand-SIRT2 complex is a key determinant of inhibitory potency. nih.gov The process involves preparing the protein target, often sourced from the Protein Data Bank (PDB), by removing water molecules, ions, and other ligands, and adding polar hydrogens to ensure correct ionization states. nih.gov
The stability and binding affinity can also be experimentally validated using techniques like thermal stability shift analysis. This method measures the change in the melting temperature (ΔTₘ) of a target protein upon ligand binding. A significant increase in Tₘ indicates that the ligand stabilizes the protein, confirming a direct interaction. researchgate.net For example, studies on other inhibitors have shown that a ligand can increase the thermostability of its target enzyme, and this stabilization can be enhanced by the presence of other natural substrates, indicating complex binding dynamics. researchgate.net Interactions within the binding pocket are typically a mix of hydrogen bonds and hydrophobic interactions, which anchor the ligand in place and determine its specificity and affinity. mdpi.com
Table 1: Key Parameters in Ligand-Target Stability Analysis
| Parameter | Description | Relevance |
|---|---|---|
| Binding Energy | The free energy change upon the formation of a ligand-protein complex. A lower value indicates a more stable complex. | Predicts the affinity of the ligand for the target. |
| Intermolecular Energy | The energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and the protein. | Defines the primary forces holding the complex together. |
| Internal Energy | The energy of the ligand's conformation when bound to the protein. | Indicates the strain induced in the ligand upon binding. |
| ΔTₘ (Thermal Shift) | The change in the melting temperature of the protein in the presence of the ligand. | Provides experimental evidence of ligand binding and stabilization of the target protein. researchgate.net |
In Silico Approaches for Optimization of Inhibitory Potency and Selectivity (e.g., Sirtuin (SIRT2) Inhibitors)
In silico methods are instrumental in the rational design and optimization of enzyme inhibitors. Starting from a known active compound or "hit," computational tools can guide the structural modifications needed to enhance potency and selectivity. This is particularly relevant for targets like Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various diseases. nih.gov
The optimization process often begins with identifying a promising chemical scaffold, such as the acetamide framework. Through structural modifications—for example, by introducing different aryl groups—a library of new derivatives can be created. nih.gov These derivatives are then docked into the active site of the target enzyme (e.g., SIRT2) to predict their binding affinity and mode. The most promising candidates, based on their docking scores, are then selected for more rigorous computational analysis, such as molecular dynamics (MD) simulations. nih.gov
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, typically nanoseconds, allowing for the assessment of its stability. nih.gov By calculating the binding free energy (e.g., using MM-GBSA method), researchers can rank the optimized compounds and compare their predicted affinity to that of known inhibitors. nih.gov This iterative cycle of design, simulation, and evaluation helps to identify structural modifications that improve interactions with key residues in the active site, thereby enhancing inhibitory potency and selectivity for the target enzyme over other related enzymes. nih.govnih.gov
Table 2: Example of In Silico Optimization for SIRT2 Inhibitors
| Compound Class | Optimization Strategy | Key Findings | Reference |
|---|---|---|---|
| Diaryl acetamides | Structural optimization of a hit compound followed by in silico prediction of binding modes and complex stability. | Identification of derivatives with enhanced SIRT2 inhibitory potency (IC₅₀ values in the low micromolar range) and selectivity. | nih.gov |
Antimicrobial Activity: Mechanistic Insights
Structural Features Correlated with Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Escherichia coli)
The effectiveness of antimicrobial agents is closely tied to their structural characteristics, which govern their ability to interact with and overcome the defenses of bacterial pathogens like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli. The fundamental differences in the cell envelopes of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria are a primary determinant of susceptibility. Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, often making them less susceptible to certain drugs than Gram-positive bacteria, which lack this layer. basicmedicalkey.comnih.gov
For acetamide-based compounds and other antimicrobials, specific structural features are correlated with efficacy:
Lipophilicity: The ability of a molecule to pass through the lipid-rich bacterial cell membranes is crucial. Increased lipophilicity can enhance passive transport across these barriers. researchgate.net
Hydrogen Bonding and π-π Interactions: The potential to form hydrogen bonds and π-π stacking interactions with bacterial enzyme targets (e.g., tyrosyl-tRNA synthetase) is a key feature for inhibitory action. Docking studies have shown that these interactions with specific amino acid residues like tyrosine and phenylalanine are critical for inhibiting bacterial protein synthesis. researchgate.net
Cationic Properties: Many antimicrobial peptides and molecules possess a net positive charge, which facilitates interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. basicmedicalkey.com
The presence of specific substituents on the phenyl and acetamide portions of the molecule can modulate these properties, influencing the compound's spectrum of activity and potency against different bacterial strains. researchgate.net
Proposed Molecular Mechanisms Underlying Antimicrobial Action
Based on the chemical class of this compound, several molecular mechanisms can be proposed for its potential antimicrobial action. These mechanisms are common pathways by which antimicrobial agents exert their effects on bacteria. nih.gov
Inhibition of Cell Wall Synthesis: One of the most successful targets for antibiotics is the bacterial cell wall, a structure essential for maintaining cell integrity that is absent in eukaryotes. mdpi.com Compounds can interfere with the synthesis of peptidoglycan, the primary component of the cell wall, leading to cell lysis and death. basicmedicalkey.comf1000research.com
Disruption of Cell Membrane Integrity: The cytoplasmic membrane is vital for maintaining cellular homeostasis. Molecules with amphipathic properties can insert themselves into the lipid bilayer, disrupting its structure and forming pores or channels. mdpi.com This leads to the leakage of essential ions and metabolites, depolarization of the membrane potential, and ultimately, cell death. mdpi.comf1000research.com
Inhibition of Protein Synthesis: Bacteria rely on the continuous synthesis of proteins to survive. Antimicrobial agents can bind to components of the bacterial ribosome or, as seen with some acetamide derivatives, inhibit essential enzymes like aminoacyl-tRNA synthetases (e.g., lysyl-tRNA synthetase). researchgate.netresearchgate.net Blocking these enzymes prevents the attachment of amino acids to their corresponding tRNAs, thereby halting protein production. researchgate.net
Inhibition of Nucleic Acid Synthesis: Interference with the replication or transcription of DNA is another effective antimicrobial strategy. This can involve inhibiting enzymes like DNA gyrase or RNA polymerase. nih.gov
Inhibition of Metabolic Pathways: Some compounds act by blocking essential metabolic pathways, such as the synthesis of folic acid, which is necessary for producing precursors of DNA and RNA. nih.gov
The specific mechanism for a given compound would depend on its ability to interact with one or more of these cellular targets.
Anti-inflammatory Potential: Investigation of Enzyme Inhibition Mechanisms
The anti-inflammatory potential of compounds related to this compound can be investigated through their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of enzymes that produce pro-inflammatory mediators or the activation of pathways that resolve inflammation. nih.gov
One significant pathway is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, it is kept inactive by binding to Keap1. Certain molecules can disrupt the Keap1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and activate the transcription of protective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov The activation of NRF2 is associated with a reduction in inflammation. nih.gov
Another major mechanism is the direct inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). COX-2 is responsible for the synthesis of prostaglandins (B1171923) (e.g., PGE2), which are key mediators of pain and inflammation. nih.gov Compounds that can bind to and inhibit the active site of COX-2 can effectively reduce the production of these inflammatory molecules. nih.gov
Furthermore, the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical target. NF-κB controls the transcription of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov By preventing the activation of NF-κB, a compound can suppress the inflammatory cascade at a high level. nih.gov
Table 3: Investigated Anti-inflammatory Mechanisms
| Mechanism | Target | Outcome |
|---|---|---|
| NRF2 Activation | Keap1-NRF2 Interaction | Upregulation of antioxidant and anti-inflammatory genes (e.g., HO-1, NQO1). nih.gov |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Decreased production of pro-inflammatory prostaglandins (PGE2). nih.gov |
| Pathway Inhibition | NF-κB Signaling | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov |
Conclusion and Future Research Directions
Recapitulation of Key Academic Findings in N-(2-amino-4-methylphenyl)acetamide Research
Direct academic findings on this compound are scarce. However, by examining research on analogous compounds, we can infer some foundational knowledge. The synthesis of similar acetanilides, such as 2-amino-4-methoxy acetanilide (B955), often involves a two-step process: acetylation of a substituted aniline (B41778) followed by the reduction of a nitro group. For instance, the synthesis of 2-amino-4-methoxy acetanilide has been achieved through the acetylation and nitration of p-aminoanisole, followed by catalytic reduction. researchgate.net This suggests a probable synthetic route for this compound could start from 4-methyl-2-nitroaniline (B134579), which would be acetylated and then reduced.
The starting material for such a synthesis, 2,4-diaminotoluene, can be prepared by the reduction of 2,4-dinitrotoluene (B133949) using various methods, including iron in acetic acid or catalytic hydrogenation. orgsyn.org The acetylation of amines, a fundamental reaction in forming acetamides, is well-established and can be carried out using reagents like acetic anhydride. quora.comresearchgate.net
The characterization of acetanilide derivatives typically involves spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify the amide and amine functional groups, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the carbon-hydrogen framework. Mass spectrometry is also crucial for confirming the molecular weight and fragmentation pattern. For example, in the characterization of N-(4-aminophenyl) acetamide (B32628), these techniques were vital in confirming its structure. researchgate.net
Identification of Open Questions and Current Knowledge Gaps
The primary knowledge gap is the lack of specific research on this compound itself. While synthetic routes can be postulated, the optimal conditions, yield, and purity of such a synthesis have not been experimentally determined.
Furthermore, there is a significant absence of data regarding the compound's physicochemical properties. Key data points that are currently unknown include:
Melting and boiling points: These fundamental properties are essential for purification and handling.
Solubility: Information on its solubility in various solvents is critical for its use in reactions and biological assays.
Crystallographic data: The single-crystal X-ray structure would provide definitive proof of its molecular geometry and intermolecular interactions.
The biological activity of this compound remains entirely unexplored. Many substituted acetamide derivatives exhibit a wide range of biological activities, including use as intermediates in the synthesis of pharmaceuticals. mdpi.com Without dedicated studies, the potential of this specific compound in medicinal chemistry or materials science is unknown. The reactivity of the compound, particularly the interplay between the two amino groups and the acetamido group in various chemical transformations, has also not been investigated.
Proposed Future Research Avenues in Synthesis, Characterization, and Chemical Biology of this compound and Related Analogues
To address the existing knowledge gaps, a structured research program should be undertaken.
Synthesis and Characterization:
Systematic Synthesis Studies: A thorough investigation into the synthesis of this compound is the first logical step. This would involve the acetylation of 2,4-diaminotoluene, exploring different acetylating agents and reaction conditions to optimize the yield and selectivity, as the two amino groups will have different reactivities. An alternative route starting from the acetylation of 4-methyl-2-nitroaniline followed by reduction should also be explored and compared.
Comprehensive Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques. This should include:
¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
High-resolution mass spectrometry to determine the exact molecular weight.
FTIR spectroscopy to identify characteristic functional group vibrations.
Single-crystal X-ray diffraction to elucidate the precise three-dimensional structure and intermolecular packing.
Determination of key physical properties such as melting point, boiling point, and solubility in a range of common solvents.
Chemical Biology and Analogue Development:
Screening for Biological Activity: this compound should be screened for a wide range of biological activities. Given that related acetanilide structures have shown promise, initial screens could focus on areas such as antimicrobial, antifungal, and anticancer activities.
Development of Analogues: Based on the results of initial biological screening, a library of related analogues could be synthesized. This would involve modifying the substituents on the phenyl ring and the acetyl group to establish structure-activity relationships (SAR). For example, the effect of replacing the methyl group with other alkyl or electron-withdrawing/donating groups could be investigated.
Computational Studies: Molecular modeling and computational chemistry could be employed to predict the biological activities of this compound and its analogues, helping to guide synthetic efforts. Docking studies with known biological targets could identify potential mechanisms of action.
By systematically addressing these proposed research avenues, the scientific community can fill the current void in the understanding of this compound, potentially uncovering a compound with valuable chemical or biological properties.
Q & A
Basic: What are the established synthetic routes for N-(2-amino-4-methylphenyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of substituted acetamides typically involves acetylation of the corresponding amine precursor. For this compound, a plausible route is the reaction of 2-amino-4-methylaniline with acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (neutral to slightly basic). Catalytic amounts of pyridine or triethylamine may enhance yield by scavenging HCl byproducts .
Key Variables:
- Temperature: Reactions at 0–5°C minimize side reactions (e.g., over-acetylation).
- Solvent Choice: Dichloromethane or THF improves solubility of aromatic amines.
- Stoichiometry: A 1.2:1 molar ratio of acetylating agent to amine avoids excess reagent.
Yield optimization (typically 70–85%) requires inert atmospheres (N₂/Ar) and post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming the acetamide moiety (δ ~2.0 ppm for CH₃ in ¹H NMR; δ ~170 ppm for carbonyl in ¹³C NMR) and aromatic substitution patterns (e.g., para-methyl vs. ortho-amino groups) .
- FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond.
- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar N-(4-chlorophenyl)acetamide derivatives .
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- First Aid: In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.
Hazard Notes: While specific toxicity data for this compound is limited, structurally related acetamides (e.g., N-(3-amino-4-methoxyphenyl)acetamide) are classified as irritants (H315, H319) .
Advanced: How can computational methods predict the reactivity and binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair may facilitate hydrogen bonding or metal coordination .
- Molecular Docking: Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions. Parameters include binding affinity (ΔG) and pose validation via RMSD clustering .
- MD Simulations: Assess stability in solvated environments (e.g., water, DMSO) over 100+ ns trajectories.
Advanced: What strategies resolve discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Re-examine Solvent Effects: NMR chemical shifts (e.g., aromatic protons) vary with solvent polarity; compare experimental (DMSO-d₆ vs. CDCl₃) and computed (gas-phase vs. PCM model) data .
- Conformational Analysis: Use software like Gaussian or ORCA to evaluate low-energy conformers. For example, intramolecular H-bonding between NH₂ and carbonyl groups may shift IR peaks .
- Cross-Validation: Pair XRD (definitive structure) with DFT-optimized geometries to calibrate computational models .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Methodological Answer:
- Modify Substituents: Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to alter electronic density and improve stability or binding affinity, as seen in N-(4-nitrophenyl)acetamide analogs .
- Bioisosteric Replacement: Replace the methyl group with trifluoromethyl (-CF₃) to enhance lipophilicity (logP) and bioavailability .
- Pharmacophore Mapping: Identify critical motifs (e.g., acetamide backbone) for target engagement using QSAR models trained on bioassay data from related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
